REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[CH:7]=[O:8].[H-].[Na+].[CH2:11](I)[CH3:12]>C1COCC1.CN(C=O)C>[CH2:11]([N:6]1[C:2]([CH3:1])=[C:3]([CH:7]=[O:8])[N:4]=[CH:5]1)[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(N=CN1)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Type
|
CUSTOM
|
Details
|
to stir for 5 min. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 1 h, at which time the reaction
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude was purified on silica
|
Type
|
WASH
|
Details
|
eluted with 100% ethyl acetate—1% MeOH/ethyl acetate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=NC(=C1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |